![molecular formula C13H9BrN2OS2 B2884782 (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone CAS No. 339017-27-5](/img/structure/B2884782.png)
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is a synthetic organic compound characterized by its unique thieno[2,3-c]isothiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and bromophenyl groups in its structure suggests it may exhibit diverse chemical reactivity and biological activity.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of molecular and cellular effects due to their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-c]isothiazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate electrophile under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated intermediate.
Attachment of the Bromophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, where a bromophenyl boronic acid or bromophenyl halide is coupled with the thieno[2,3-c]isothiazole core.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[2,3-c]isothiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit antimicrobial or anticancer properties due to its ability to interact with biological macromolecules. Research is ongoing to explore its potential as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the amino group suggests it could interact with enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
相似化合物的比较
Similar Compounds
- (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
- (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone
- (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is a unique interaction not present in its chloro or fluoro analogs. This can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for further research and development.
属性
IUPAC Name |
(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-6-9-10(15)12(18-13(9)16-19-6)11(17)7-2-4-8(14)5-3-7/h2-5H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCCJPSMROWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)
![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)
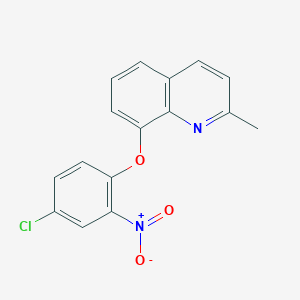
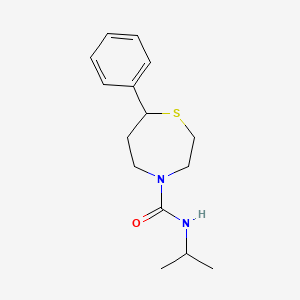
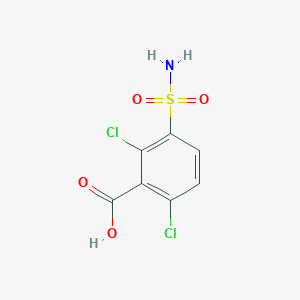
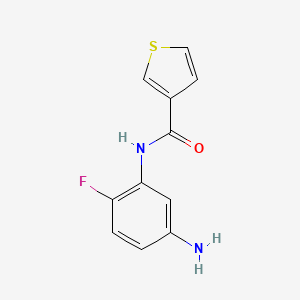
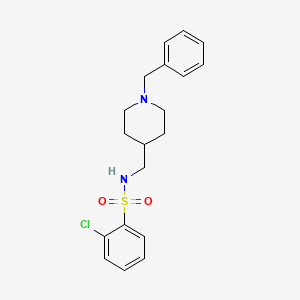
![2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)
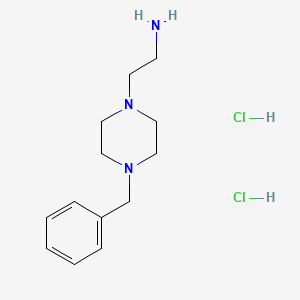
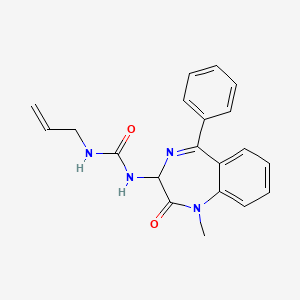
![N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2884716.png)
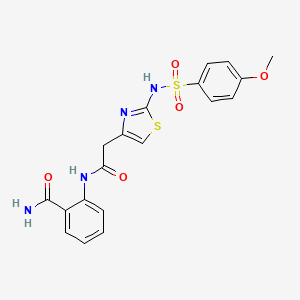
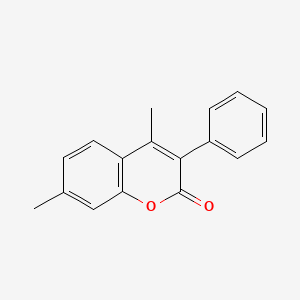
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)
